Icmt-IN-33
CAS No.:
Cat. No.: VC16595117
Molecular Formula: C20H24ClNO
Molecular Weight: 329.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C20H24ClNO |
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Molecular Weight | 329.9 g/mol |
IUPAC Name | 3-chloro-4-methyl-N-[2-(4-phenyloxan-4-yl)ethyl]aniline |
Standard InChI | InChI=1S/C20H24ClNO/c1-16-7-8-18(15-19(16)21)22-12-9-20(10-13-23-14-11-20)17-5-3-2-4-6-17/h2-8,15,22H,9-14H2,1H3 |
Standard InChI Key | OKZPPYKUQUMKSL-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NCCC2(CCOCC2)C3=CC=CC=C3)Cl |
Introduction
Chemical Structure and Synthesis of Icmt-IN-33
Icmt-IN-33 (also referred to as compound 3 or UCM-1336 in literature) features a 3-amino-N-phenylpropanamide core linked to an n-octyl chain, optimized for ICMT binding . Structural modeling revealed critical interactions with ICMT’s catalytic site, including hydrogen bonding with Tyr196 and hydrophobic interactions with Phe107 and Arg247 . Modifications to the phenyl rings or alkyl chain length (e.g., shorter or oxygen-containing chains) reduced activity, underscoring the necessity of the original design .
Key synthetic steps:
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Coupling of 3-aminopropanoic acid derivatives with substituted phenylamines.
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Introduction of the n-octyl chain via amidation or alkylation.
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Final purification using column chromatography to achieve >95% purity .
Mechanism of Action: Targeting Ras Localization
ICMT catalyzes the methylation of prenylated cysteine residues in Ras proteins, a step required for their membrane anchoring and activation . Icmt-IN-33 binds ICMT with an IC50 of 2 μM, selectively inhibiting methylation without affecting related enzymes like farnesyltransferase or Rce1 . This inhibition delocalizes all four Ras isoforms (H-, K-, N-, and R-Ras) from the plasma membrane, as demonstrated in PC-3 prostate cancer cells . Consequently, Ras-GTP levels decrease by 60–70%, suppressing downstream MAPK and PI3K/Akt pathways .
In Vitro Efficacy and Selectivity
Antiproliferative Activity in Ras-Mutant Cells
Icmt-IN-33 exhibited nanomolar to low-micromolar IC50 values across Ras-mutated cell lines (Table 1) . Notably, it showed selectivity against non-tumor fibroblasts (IC50 > 20 μM), suggesting a favorable therapeutic window .
Table 1. Antiproliferative Activity of Icmt-IN-33 in Ras-Mutant Cell Lines
Cell Line | Ras Mutation | IC50 (μM) |
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MDA-MB-231 (Breast) | K-Ras G13D | 5.0 ± 0.3 |
HCT-116 (Colon) | K-Ras G13D | 4.7 ± 0.2 |
A549 (Lung) | K-Ras G12S | 6.1 ± 0.4 |
HL-60 (AML) | N-Ras Q61K | 3.8 ± 0.2 |
Induction of Autophagy and Apoptosis
Treatment with Icmt-IN-33 (10 μM, 48 hr) triggered autophagy (LC3-II accumulation) and apoptosis (caspase-3 activation) in PC-3 and HL-60 cells . Synergy with chemotherapy agents like doxorubicin enhanced cell death by 40–50% .
In Vivo Pharmacokinetics and Efficacy
Pharmacokinetic Profile
Icmt-IN-33 displayed favorable absorption and stability:
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Oral bioavailability: 68% in mice.
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Half-life: 171 min in mouse serum; >24 hr in human serum.
Survival in AML Models
In a murine AML model driven by oncogenic N-Ras, Icmt-IN-33 (50 mg/kg/day, oral) extended median survival from 28 to 45 days (p < 0.001) . Tumor burden in bone marrow and spleen decreased by 70–80%, correlating with reduced Ras membrane localization .
Comparative Analysis with Other ICMT Inhibitors
Icmt-IN-33 outperformed earlier inhibitors like cysmethynil and newer analogs (Table 2) . Its balanced lipophilicity (clogP = 4.1) and permeability (68% in Caco-2 assays) contributed to superior cellular activity .
Table 2. Comparison of ICMT Inhibitors
Compound | ICMT IC50 (μM) | clogP | Cellular IC50 (μM) | Serum Stability (min) |
---|---|---|---|---|
Icmt-IN-33 | 2.0 | 4.1 | 5.0 | 171 |
Cysmethynil | 15.0 | 5.8 | 29.1 | 55 |
UCM-13207 | 1.4 | 4.5 | 13.7 | 118 |
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